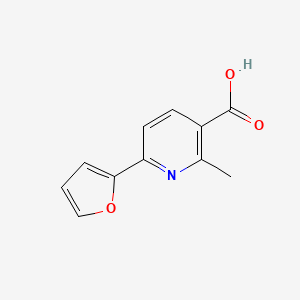

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid

Overview

Description

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid is a heterocyclic organic compound . It is a yellow crystalline solid, which is soluble in water and ethanol.

Synthesis Analysis

The synthesis of furan compounds has been a topic of interest in recent years. Furan derivatives possess various biological activities, making them valuable in the field of medicinal chemistry . The Suzuki–Miyaura cross-coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions, and it has been used in the synthesis of furan compounds .Molecular Structure Analysis

The molecular formula of 6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid is C11H9NO3 . The InChI code is 1S/C11H9NO3/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14) .Chemical Reactions Analysis

Furan platform chemicals (FPCs) have been used in a variety of chemical reactions. They are directly available from biomass and have been used in the manufacture of a wide range of compounds . The hydration of carbon–carbon double bonds in the side chain and furane ring occurs under certain reaction conditions .Physical And Chemical Properties Analysis

The compound is a yellow crystalline solid, soluble in water and ethanol. The molecular weight is 203.2 .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid”, have shown significant potential in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . These compounds can be used to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . These compounds can be used to treat multi-resistant illnesses with distinct mechanisms of action .

Cancer Research

“6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid” has shown potential in various applications, including cancer research. It can be used in drug discovery processes to develop new treatments for cancer.

Fluorescent Probe

This compound can also be used as a fluorescent probe. Fluorescent probes are used in various fields of scientific research, including biology and medicine, to study the properties and behaviors of other substances.

Synthesis of Other Compounds

“6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid” can be used in the synthesis of other compounds . For example, it can be used in the radical bromination of the methyl group .

Fungal Inhibition

Compounds similar to “6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid” have been found to inhibit the growth of yeast-like fungi Candida albicans . This suggests potential applications in antifungal treatments .

Biomass Conversion

Furan platform chemicals, which include “6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid”, are directly available from biomass . They can be used to replace traditional resources such as crude oil in substantial parts of the chemical industry .

Synthesis of Chiral Furans

Furan platform chemicals can be used in the synthesis of chiral furans . Chiral furans have a variety of applications in the field of organic chemistry .

Safety and Hazards

Future Directions

Mechanism of Action

Target of action

Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . .

Mode of action

The mode of action of furan derivatives can vary greatly depending on their specific chemical structure. Some furan derivatives have been found to have antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes . .

Biochemical pathways

Furan derivatives can potentially affect a variety of biochemical pathways due to their diverse biological activities. For example, some furan derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . .

properties

IUPAC Name |

6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCIAVUQVWZODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

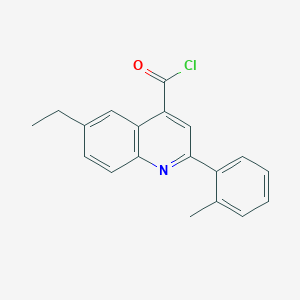

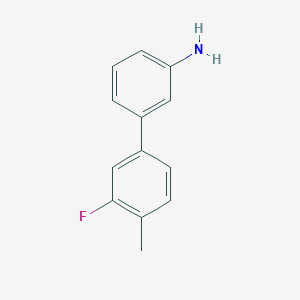

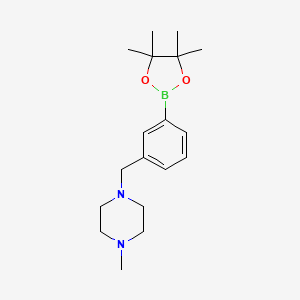

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)

![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)

![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)

![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)